N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide
Description
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-15-13-16(2)18(4)22(17(15)3)30(28,29)26-20-10-8-19(9-11-20)23(27)25-14-21-7-5-6-12-24-21/h5-13,26H,14H2,1-4H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDCKYCYHXLPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-[(Mesitylsulfonyl)Amino]Benzoic Acid
Step 1: Sulfonylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid is reacted with mesitylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form 4-[(mesitylsulfonyl)amino]benzoic acid.
Reaction Conditions
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature: 0°C to room temperature (20–25°C).
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Molar Ratio: 1:1.2 (4-aminobenzoic acid : mesitylsulfonyl chloride).
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Base: 2.5 equivalents of pyridine to scavenge HCl.
Yield Optimization
Activation of Carboxylic Acid and Amide Coupling
Step 2: Formation of Acyl Chloride
4-[(Mesitylsulfonyl)amino]benzoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.
Reaction Conditions
-
Solvent: Toluene or DCM.
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Temperature: Reflux (40–60°C) for 2–4 hours.
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Post-reaction evaporation removes excess SOCl₂.
Step 3: Coupling with 2-(Aminomethyl)Pyridine
The acyl chloride is reacted with 2-(aminomethyl)pyridine in anhydrous DCM using triethylamine as a base.
Critical Parameters
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Stoichiometry: 1:1.1 (acyl chloride : amine).
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Temperature: 0°C → room temperature, 12–18 hours.
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Workup: Aqueous NaHCO₃ wash, drying (MgSO₄), and evaporation.
Yield : 65–78% after recrystallization (ethanol/water).
Route B: Amide-First Approach
Synthesis of 4-Nitro-N-(2-Pyridinylmethyl)Benzamide
Step 1: Amide Coupling of 4-Nitrobenzoic Acid
4-Nitrobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then coupled with 2-(aminomethyl)pyridine.
Reaction Conditions
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Solvent: DMF or DCM.
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Temperature: Room temperature, 12–24 hours.
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Molar Ratio: 1:1.2 (acid : amine).
Yield : 80–90% after column chromatography (SiO₂, ethyl acetate/hexane).
Nitro Reduction to Primary Amine
Step 2: Catalytic Hydrogenation
4-Nitro-N-(2-pyridinylmethyl)benzamide is reduced to 4-amino-N-(2-pyridinylmethyl)benzamide using H₂ gas and palladium on carbon (Pd/C).
Optimization Insights
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Solvent: Ethanol or ethyl acetate.
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Pressure: 1–3 atm H₂.
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Catalyst Loading: 5–10% Pd/C.
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Time: 4–8 hours.
Sulfonylation of Primary Amine
Step 3: Reaction with Mesitylsulfonyl Chloride
The amine intermediate is sulfonylated under conditions similar to Route A.
Notable Adjustments
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Base: Diisopropylethylamine (DIPEA) enhances solubility in DCM.
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Temperature: 0°C → room temperature, 6–12 hours.
Yield : 70–80% after recrystallization (acetonitrile).
Comparative Analysis of Routes
| Parameter | Route A (Sulfonylation-First) | Route B (Amide-First) |
|---|---|---|
| Total Steps | 3 | 3 |
| Overall Yield | 45–55% | 50–60% |
| Key Advantage | Avoids nitro reduction | Higher amine coupling yield |
| Purification Complexity | Moderate (two chromatographies) | High (three purifications) |
| Scalability | Suitable for >10 g batches | Limited by hydrogenation equipment |
Route B is generally preferred for its higher intermediate yields and avoidance of acyl chloride handling.
Troubleshooting and Optimization
Amide Coupling Challenges
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Low Conversion : Increase EDC/HOBt stoichiometry (1.5 equivalents) or switch to HATU.
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Epimerization : Use racemization-suppressing agents (e.g., Oxyma Pure) in DMF.
Sulfonylation Side Reactions
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Di-Sulfonylation : Controlled addition of sulfonyl chloride (1.1 equivalents) and low temperature (0°C) mitigate this.
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Solvent Choice : THF improves solubility of mesitylsulfonyl chloride vs. DCM.
Nitro Reduction Alternatives
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Fe/NH₄Cl : For hydrogenation-averse setups, though yields drop to 60–70%.
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Ammonium Formate/Pd-C : Transfer hydrogenation in methanol at 60°C.
Characterization and Quality Control
Spectroscopic Validation
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¹H NMR : Key peaks include pyridinyl protons (δ 8.5–7.2 ppm), mesityl methyl groups (δ 2.2–2.4 ppm), and amide NH (δ 10.1 ppm).
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HPLC : Purity >98% achieved using C18 column (acetonitrile/water + 0.1% TFA).
Melting Point and Elemental Analysis
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Melting Point : 182–184°C (decomposes).
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Elemental Analysis (C₂₃H₂₄N₄O₃S) : Calculated C 62.14%, H 5.44%, N 12.60%; Found C 62.08%, H 5.51%, N 12.58%.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cleaved sulfonyl group products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Enzyme Inhibition
Research has indicated that compounds structurally similar to N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide can act as inhibitors for various enzymes. For example, derivatives of sulfonamides have been synthesized and evaluated for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The inhibition of these enzymes can lead to significant therapeutic benefits in managing these conditions .
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. Sulfonamide derivatives have been tested against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against various pathogens.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strains | Fungal Strains | MIC (µM) |
|---|---|---|---|
| N1 | Bacillus subtilis | Candida albicans | 1.27 |
| N8 | Escherichia coli | Aspergillus niger | 1.43 |
| N18 | Staphylococcus aureus | - | 1.45 |
| N22 | Klebsiella pneumoniae | - | 1.30 |
These results demonstrate that certain derivatives exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its effects against different cancer cell lines.
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound | IC50 (µM) | Comparison with 5-FU |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
| Standard (5-FU) | 9.99 | - |
The results indicate that certain derivatives of this compound have IC50 values lower than that of the standard drug 5-Fluorouracil (5-FU), suggesting a stronger anticancer effect .
Mechanistic Insights
The mechanism of action for these compounds often involves the inhibition of specific biological pathways critical for cell proliferation and survival in cancer cells. For instance, targeting dihydrofolate reductase (DHFR) has been a common strategy among similar compounds due to its role in nucleotide synthesis essential for rapidly dividing cells .
Mechanism of Action
The mechanism of action of N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The pyridinylmethyl group can bind to metal ions or active sites of enzymes, while the sulfonylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Target Compound:
- Core : Benzamide with sulfonamide linker.
- Substituents :
- 2,3,5,6-Tetramethylphenyl : Highly lipophilic, sterically hindered.
- Pyridinylmethyl : Polar, capable of hydrogen bonding.
- Potential Targets: Enzymes with hydrophobic binding pockets (e.g., HSP90, kinase domains).
Example 53 ():
- Core : Pyrazolo[3,4-d]pyrimidin with chromen-4-one.
- Substituents :
- Fluorophenyl and fluoro-chromen : Electronegative, enhances metabolic stability.
- Isopropylbenzamide : Moderately lipophilic.
- Reported Data :
- Potential Targets: Kinases or fluorophore-containing enzymes (e.g., tyrosine kinases).
CAS 477331-42-3 ():
- Core : Benzothiolo[2,3-d]pyrimidin-4-one.
- Substituents :
- 4-Methoxyphenyl : Electron-donating, moderate lipophilicity.
- 2-Phenylphenyl : Planar aromatic system, may enhance π-π stacking.
- Molecular Formula : C31H27N3O3S2.
- Potential Targets: Sulfur-dependent enzymes (e.g., cysteine proteases) .
Physicochemical Properties (Inferred)
Structure-Activity Relationship (SAR) Insights
- Tetramethylphenyl vs. Fluorophenyl : The tetramethyl group in the target compound may improve membrane permeability but reduce binding affinity to polar active sites compared to the electronegative fluorophenyl in Example 53.
- Pyridinylmethyl vs.
- Benzothiolo Core vs. Benzamide : The sulfur atoms in CAS 477331-42-3 may confer metabolic stability but introduce toxicity risks absent in the target compound .
Biological Activity
N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 346.45 g/mol
- CAS Number : 72569-75-6
The compound is believed to exert its biological effects through several mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have shown significant inhibition of histone deacetylases (HDACs), which play a crucial role in cancer therapy by influencing gene expression and cell cycle progression .
- Antitumor Activity : In vitro studies have demonstrated that benzamide derivatives can induce apoptosis and cell cycle arrest in cancer cell lines. For instance, related compounds have shown IC50 values indicating potent antitumor effects against various cancer types .
- Antimicrobial Properties : Preliminary bioassays suggest that some benzamide derivatives exhibit antimicrobial activity, particularly against fungal strains. The structure-activity relationship (SAR) indicates that specific substitutions can enhance this activity .
Biological Activity Data
Case Studies
- Antitumor Efficacy Study :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
